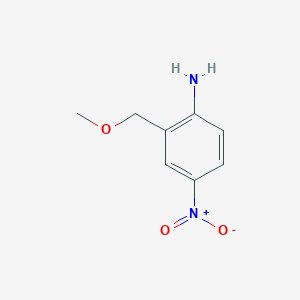

2-(Methoxymethyl)-4-nitroaniline

Description

2-(Methoxymethyl)-4-nitroaniline is an aromatic organic compound featuring an aniline (B41778) core substituted with a methoxymethyl group at the 2-position and a nitro group at the 4-position. As a substituted nitroaniline, it belongs to a class of compounds that are pivotal intermediates in the synthesis of a wide array of more complex molecules, including dyes, pigments, and materials with specific optical properties. The interplay of its functional groups—the electron-donating amino and methoxymethyl groups and the electron-withdrawing nitro group—creates a unique electronic environment within the benzene (B151609) ring, dictating its reactivity and potential applications.

The molecular structure of this compound, with the chemical formula C₈H₁₀N₂O₃, is central to its chemical behavior. sigmaaldrich.com The arrangement of the amino, methoxymethyl, and nitro groups on the benzene ring results in a significant dipole moment. The electron-donating nature of the amino group and the ether linkage in the methoxymethyl group increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.

This electronic push-pull system is a hallmark of many functional organic materials. The intramolecular charge transfer from the donor to the acceptor groups through the π-conjugated system is responsible for the characteristic color of nitroaniline derivatives and their potential for nonlinear optical applications. The specific placement of the methoxymethyl group ortho to the amine can also introduce steric effects that influence the compound's reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₃ sigmaaldrich.com |

| Molecular Weight | 182.18 g/mol |

| InChIKey | NEXYZYSYGLNANJ-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | COCC1=C(C=CC(=C1)N+[O-])N sigmaaldrich.com |

| Predicted XlogP | 0.7 sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

The synthesis of related isomers, such as 2-methoxy-4-nitroaniline (B147289), typically involves a multi-step process starting from a more readily available precursor like o-anisidine (B45086) (2-methoxyaniline). A common synthetic route includes the protection of the amino group via acetylation, followed by nitration of the aromatic ring, and subsequent deprotection (hydrolysis) to yield the final nitroaniline product. patsnap.comgoogle.com A Chinese patent describes a method for synthesizing 2-methoxy-4-nitroaniline by carrying out an acetylation reaction with o-aminoanisole and acetic acid, followed by a nitration reaction with fuming nitric acid, and finally hydrolysis. google.com

It can be inferred that the synthesis of this compound would follow a similar pathway, likely starting from 2-(methoxymethyl)aniline. The development of more advanced and efficient synthetic methodologies, including the use of different nitrating agents and solvent systems to improve selectivity and yield, has been a continuous area of research. patsnap.com For instance, the use of acetic acid as a solvent for both acetylation and nitration has been explored to reduce costs and environmental impact. google.com

The current research landscape for substituted nitroanilines is diverse, with a significant focus on their application in materials science and medicinal chemistry. While direct research on this compound is limited, the trends observed for its isomers and other related compounds provide insight into its potential areas of investigation.

A major area of interest is the development of novel dyes and pigments. For example, 2-methoxy-4-nitroaniline is a known precursor for the commercial Pigment Yellow 74. wikipedia.org The specific substituents on the aniline ring can be tailored to achieve desired colors and properties such as lightfastness and thermal stability. Research in this area often involves the synthesis of new azo dyes derived from substituted nitroanilines. chemicalbook.com

Furthermore, the unique electronic properties of substituted nitroanilines make them candidates for nonlinear optical (NLO) materials. These materials have applications in technologies such as optical data storage and telecommunications. The efficiency of NLO materials is often related to the magnitude of the intramolecular charge transfer, which can be fine-tuned by modifying the donor and acceptor groups on the aromatic ring.

In the realm of medicinal chemistry, nitroaromatic compounds are being investigated for various therapeutic applications. While toxicity can be a concern, the nitro group can also be a key pharmacophore. For instance, some nitroaromatic compounds have shown potential as antimicrobial or anticancer agents. The metabolism of related compounds like 2-methoxy-4-nitroaniline has been studied to understand their biological effects. sigmaaldrich.com

Emerging trends in the synthesis of substituted nitroanilines focus on greener and more sustainable methods. This includes the use of solid acid catalysts, milder reaction conditions, and continuous flow reactors to improve safety and efficiency. google.com The development of such methods for the synthesis of this compound could open up new avenues for its application.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXYZYSYGLNANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337906-35-1 | |

| Record name | 2-(methoxymethyl)-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methoxymethyl 4 Nitroaniline

Strategic Approaches to Ortho- and Para-Substituted Nitroanilines

The synthesis of ortho- and para-substituted nitroanilines is often complicated by the nature of the amino group. Direct nitration of aniline (B41778) is generally avoided as it leads to a mixture of products and significant oxidation. stackexchange.comquora.com The strongly acidic conditions of nitration protonate the amino group to form the anilinium ion, which is a meta-director, leading to substantial formation of the meta-nitroaniline isomer. stackexchange.comquora.comyoutube.com To overcome this, the amino group's directing effect is typically modulated through protection.

Regioselective Nitration of Amines and Related Precursors

A cornerstone strategy for achieving para-nitration of anilines involves the protection of the amino group, most commonly by acetylation. magritek.com The resulting acetamido group (–NHCOCH₃) is an ortho, para-director. Due to the steric bulk of the acetamido group, the para-position is favored for electrophilic substitution by the nitronium ion (NO₂⁺), which is generated from a nitrating mixture of concentrated nitric and sulfuric acids. researchgate.netchemistryviews.org This multi-step sequence—acetylation, nitration, and subsequent hydrolysis of the protecting group—is a classic and effective method for producing p-nitroanilines with high regioselectivity. researchgate.netrsc.org

This approach is widely applicable to various substituted anilines. For instance, the synthesis of 2-methyl-4-nitroaniline (B30703) begins with o-toluidine, which is acetylated, nitrated at the para position, and then hydrolyzed. nih.gov Similarly, 2-methoxy-4-nitroaniline (B147289) can be prepared from o-anisidine (B45086) (2-methoxyaniline) following the same three-step sequence, yielding the desired product with high purity.

Table 1: Conventional Synthesis of Substituted 4-Nitroanilines

| Starting Material | Intermediate | Product | Key Steps | Ref |

|---|---|---|---|---|

| Aniline | Acetanilide | p-Nitroaniline | 1. Acetylation 2. Nitration 3. Hydrolysis | magritek.com |

| o-Toluidine | N-acetyl-o-toluidine | 2-Methyl-4-nitroaniline | 1. Acetylation 2. Nitration 3. Hydrolysis | nih.gov |

| o-Anisidine | 2-Methoxyacetanilide | 2-Methoxy-4-nitroaniline | 1. Acetylation 2. Nitration 3. Hydrolysis |

Etherification Reactions for Methoxymethyl Moiety Introduction

The synthesis of the target compound, 2-(methoxymethyl)-4-nitroaniline, requires the specific introduction of a methoxymethyl group (–CH₂OCH₃). This can be accomplished through two primary synthetic pathways.

The first approach involves the nitration of 2-(methoxymethyl)aniline. In this route, the starting material already contains the required methoxymethyl substituent. The challenge lies in controlling the regioselectivity of the nitration reaction to favor substitution at the C4 position, para to the amino group. The directing effects of both the amino and the methoxymethyl groups would influence the final product distribution.

A second, more controlled pathway involves the etherification of a precursor that already contains the correct substitution pattern of amino and nitro groups. A suitable starting material for this approach is 2-amino-5-nitrobenzyl alcohol. This compound features an amino group at C1, a nitro group at C4, and a hydroxymethyl group (–CH₂OH) at C2. The synthesis is completed by the selective etherification of the benzylic alcohol. Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the etherification of benzyl (B1604629) alcohols. For example, the reaction can be carried out using FeCl₃·6H₂O in a green and recyclable solvent like propylene (B89431) carbonate. Other methods for the etherification of benzyl alcohols include using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727).

Table 2: Potential Etherification of 2-amino-5-nitrobenzyl alcohol

| Substrate | Reagent/Catalyst | Product | Conditions | Ref |

|---|---|---|---|---|

| Benzyl Alcohols | FeCl₃·6H₂O (5 mol%) | Symmetrical Ethers | Propylene Carbonate, 70-120 °C | |

| Benzyl Alcohols | TCT, DMSO, Methanol | Methyl Ethers | Room Temperature | |

| 2-amino-5-nitrobenzyl alcohol | (Hypothetical) Methanol, Acid Catalyst | This compound | N/A | - |

Rearrangement Reactions in the Context of Nitroaniline Synthesis

Rearrangement reactions offer alternative, albeit sometimes less direct, pathways in synthetic chemistry. In the synthesis of p-nitroaniline from non-aniline precursors, the Beckmann rearrangement is a notable example. researchgate.net This reaction converts an oxime into an amide. For instance, acetophenone (B1666503) can be converted to acetophenone oxime, which then undergoes a Beckmann rearrangement in the presence of a strong acid to yield acetanilide, a key intermediate for subsequent nitration. quora.comresearchgate.net

Within the chemistry of nitroanilines themselves, rearrangements can also occur. Studies have shown that certain dinitroanilines can undergo a 1,3-migration of a nitro group in concentrated sulfuric acid. For example, 2,3-dinitroaniline (B181595) can rearrange to form a mixture of 2,5- and 3,4-dinitroaniline. While not a direct route to the target compound, this phenomenon highlights the potential for skeletal reorganization under specific reaction conditions and must be considered when designing syntheses in strongly acidic media.

Exploration of Novel Catalytic and Reagent Systems

Modern synthetic chemistry increasingly focuses on the development of novel catalytic systems to improve efficiency, selectivity, and environmental footprint. These new methods often provide alternatives to harsh traditional reagents like mixed acids.

Metal-Catalyzed Transformations for Aromatic Substitution

Metal catalysts have been explored for both nitration and etherification reactions, offering milder conditions and unique regioselectivity. For nitration, several systems have been developed that move away from the traditional H₂SO₄/HNO₃ mixture.

Iron(III) Nitrate (Fe(NO₃)₃·9H₂O): This inexpensive and non-toxic reagent has been used to promote the ortho-nitration of aniline derivatives. The reaction is believed to proceed through a nitrogen dioxide radical intermediate generated by the thermal decomposition of the iron salt.

Copper Catalysis: A practical method for the direct nitration of protected anilines has been developed using a copper catalyst with nitric acid. This system is noted for its compatibility with various protecting groups and tolerance of different substituents on the aromatic ring.

Ceric Ammonium Nitrate (CAN): CAN has been used for the chemo- and regioselective ortho-nitration of aniline carbamates under mild and neutral conditions, avoiding the need for strong acids.

Silver Catalysis: Silver-catalyzed C-H bond functionalization has been employed for the ortho-nitration of anilides using sodium nitrite (B80452) as the nitro source.

For the crucial etherification step, iron catalysts have also proven effective. As mentioned previously, iron(II/III) chloride can catalyze the etherification of benzyl alcohols, providing a green and efficient method for forming the methoxymethyl ether.

Table 3: Selected Metal-Catalyzed Nitration Methods

| Catalyst/Reagent | Substrate Type | Selectivity | Key Advantage | Ref |

|---|---|---|---|---|

| Fe(NO₃)₃·9H₂O | Aniline derivatives | Ortho | Inexpensive, non-toxic reagent | |

| Copper Catalyst/HNO₃ | Protected anilines | Para/Ortho | Mild conditions, broad compatibility | |

| Ceric Ammonium Nitrate (CAN) | Aniline carbamates | Ortho | Mild, neutral conditions | |

| Silver Catalyst/NaNO₂ | Anilides | Ortho | C-H activation approach |

Organocatalytic Approaches to Nitroaniline Synthesis

Organocatalysis and metal-free reactions represent a significant advancement in sustainable chemistry, avoiding the cost and toxicity associated with heavy metals. In the context of nitroaniline synthesis, metal-free nitrating agents have been developed. For example, tert-butyl nitrite (TBN) can be used for the regioselective ring nitration of N-alkyl anilines, proceeding efficiently under mild conditions.

Additionally, Brønsted acidic ionic liquids have been utilized as catalysts in metal- and solvent-free Friedel-Crafts reactions for synthesizing aniline-based compounds, demonstrating the potential of organocatalysts to drive complex transformations under green conditions. While not a direct nitration, this illustrates the power of organocatalysis in modifying aniline derivatives. These approaches, which avoid traditional metal catalysts and harsh acids, are indicative of the future direction of synthetic organic chemistry.

Process Intensification and Sustainable Synthesis Protocols

Recent advancements in chemical manufacturing emphasize not only yield and selectivity but also sustainability, safety, and efficiency. Process intensification, particularly through continuous flow synthesis, and the application of green chemistry principles are central to modern synthetic strategies.

Continuous flow chemistry offers substantial advantages over traditional batch processing, especially for reactions that are highly exothermic or involve hazardous reagents, such as nitration. patsnap.comgoogle.com A patented method for the synthesis of 4-methoxy-2-nitroaniline (B140478), a structural isomer and close analogue of the target compound, highlights the potential of this technology. patsnap.comgoogle.com This process demonstrates a multi-step synthesis performed entirely in a series of continuous flow reactors.

The synthesis of this analogue involves three main stages:

Acetylation: 4-methoxyaniline is reacted with acetic anhydride (B1165640) in a flow reactor to form 4-methoxyacetanilide.

Nitration: The resulting intermediate is then mixed with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) in a second flow reactor. The micro-scale dimensions of the reactor allow for superior heat and mass transfer, mitigating the risks associated with the highly exothermic nitration reaction and improving selectivity. patsnap.com This minimizes the formation of unwanted by-products. google.com

Hydrolysis: The nitrated intermediate is subsequently hydrolyzed in a third reactor using a base like sodium hydroxide (B78521) to yield the final 4-methoxy-2-nitroaniline. patsnap.comgoogle.com

The entire process is rapid, with significantly reduced reaction times compared to batch methods. The enhanced safety, high selectivity, and improved yield and purity make continuous flow a highly attractive and sustainable method for producing nitroaniline derivatives. patsnap.comgoogle.com This approach could be directly adapted for the synthesis of this compound, likely starting from an appropriately substituted aniline precursor.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Nitroaniline Analogues

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Heat Transfer | Poor, risk of thermal runaway | Excellent, high surface-area-to-volume ratio | Enhanced safety, better temperature control. patsnap.com |

| Mass Transfer | Often inefficient, requires vigorous stirring | Highly efficient mixing | Increased reaction rates, higher yields. patsnap.com |

| Safety | Handling of large quantities of hazardous materials | Small reactor volumes, contained system | Minimized risk of accidents and exposure. google.com |

| By-products | Higher potential for side reactions | High selectivity, less by-product formation | Higher purity, simpler purification. patsnap.comgoogle.com |

| Scalability | Scaling up can be complex and dangerous | "Numbering-up" by running reactors in parallel | Easier and safer to increase production. |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of nitroanilines can be made more sustainable by incorporating these principles.

Waste Prevention: Continuous flow synthesis, as described above, is a prime example of waste prevention. Its high selectivity and yield mean that less raw material is converted into unwanted by-products, simplifying purification and reducing chemical waste. patsnap.com

Atom Economy: Synthetic routes like VNS are designed to be highly efficient, incorporating a significant portion of the atoms from the reactants into the final product.

Use of Safer Solvents and Auxiliaries: Research into the synthesis of related compounds has explored replacing traditional volatile organic solvents with more environmentally benign alternatives. For instance, the catalytic hydrogenation of p-nitroaniline has been successfully demonstrated using water as a solvent, which is non-toxic, non-flammable, and inexpensive. researchgate.net

Energy Efficiency: Flow reactors often require less energy for heating and cooling due to their small size and efficient heat exchange. Reactions can frequently be performed at or near room temperature, further reducing energy consumption. beilstein-journals.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For example, the reduction of nitro groups to amines, a common subsequent step for nitroanilines, is often achieved through catalytic hydrogenation using catalysts like platinum or Raney nickel. researchgate.netyoutube.com This avoids the use of large quantities of reducing metals like tin or iron in acidic media.

By integrating principles like process intensification and the use of greener solvents and catalysts, the synthesis of this compound and related compounds can be aligned with modern standards of sustainable chemical manufacturing.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The key synthetic step discussed for forming the C-C bond in this compound is the Vicarious Nucleophilic Substitution (VNS).

The mechanism of the VNS reaction has been a subject of detailed study. organic-chemistry.orgnih.gov It is a two-step process that begins with the reversible addition of a nucleophile to the nitroaromatic ring, followed by an irreversible elimination step. idexlab.com

Step 1: Formation of the σ-Adduct The reaction initiates with the attack of the methoxymethyl carbanion (⁻CH(X)OCH₃) on the electron-deficient aromatic ring of 4-nitroaniline. The nitro group strongly activates the ortho and para positions towards such an attack. The nucleophile adds to the C2 position (ortho to the nitro group and the amino group), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer adduct or σ-adduct. organic-chemistry.orgnih.gov This initial addition is generally fast and reversible. idexlab.com

Step 3: Protonation The final step is the protonation of the highly colored nitrobenzylic anion during aqueous workup, which yields the neutral this compound product. organic-chemistry.org The color of the anionic intermediate can serve as a diagnostic tool during the reaction. organic-chemistry.org

This mechanistic pathway distinguishes VNS from classical SₙAr reactions, where the nucleophile directly displaces a leaving group (like a halide) already present on the aromatic ring. In VNS, the leaving group is brought in by the nucleophile itself and departs along with a hydrogen atom from the ring. kuleuven.be

Chemical Transformations and Reaction Pathways of 2 Methoxymethyl 4 Nitroaniline

Reductive Transformations of the Nitro Group to Amino Functionality

The reduction of the nitro group in 2-(methoxymethyl)-4-nitroaniline to a primary amine is a pivotal transformation, yielding 2-(methoxymethyl)benzene-1,4-diamine (B1243227). glpbio.combldpharm.comuni.lu This diamine is a valuable intermediate, particularly in the synthesis of dyes. The successful execution of this reduction hinges on the choice of methodology to ensure high yield and selectivity.

Catalytic Hydrogenation Methodologies and Selectivity

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds. For substrates structurally similar to this compound, heterogeneous catalysts based on noble metals are preferred. A patented method for producing 2-(methoxymethyl)-1,4-benzenediamine involves the hydrogenation of a related precursor, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, in the presence of a palladium or platinum-based catalyst. google.com This indicates that these catalysts are effective for the reduction of the nitro group in this class of compounds.

For the analogous hydrogenation of 2-methoxy-5-nitroaniline (B165355) to 4-methoxy-1,3-benzenediamine, 5% palladium on carbon has been shown to be an effective catalyst. niscpr.res.in Similarly, the hydrogenation of 4-methyl-3-nitro-anisole to 3-amino-4-methylanisole is successfully carried out at room temperature using palladium-on-carbon in methanol (B129727). prepchem.com These examples strongly suggest that similar conditions would be effective for the transformation of this compound. The reaction is typically carried out using hydrogen gas and a metal catalyst, which can be palladium, platinum, or nickel. wikipedia.orgstackexchange.com

Bimetallic catalysts have also demonstrated high efficacy. For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline is efficiently catalyzed by bimetallic Cu-Ni nanoparticles, with a Cu₀.₇Ni₀.₃ composition showing 95.7% conversion and 99.4% selectivity under specific conditions. rsc.org The activation energy for this particular hydrogenation was determined to be 19.74 kJ mol⁻¹. rsc.org In another study, the activation energy for the catalytic hydrogenation of 2-methoxy-5-nitroaniline was found to be 93.73 kJ mol⁻¹. niscpr.res.in

Table 1: Catalytic Hydrogenation of Structurally Related Nitroanilines

| Starting Material | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-methyl-3-nitro-anisole | Palladium-on-carbon | 3-amino-4-methylanisole | High | prepchem.com |

| 3-nitro-4-methoxy-acetylaniline | Cu₀.₇Ni₀.₃ nanoparticles | 3-amino-4-methoxy-acetylaniline | 95.7% Conversion | rsc.org |

| 2-methoxy-5-nitroaniline | 5% Palladium on carbon | 4-methoxy-1,3-benzenediamine | - | niscpr.res.in |

Chemoselective Reduction Strategies

Chemoselectivity is crucial when other reducible functional groups are present in the molecule. The goal is to selectively reduce the nitro group while leaving other functionalities intact. Various catalytic systems have been developed for this purpose. An iron(III)-based catalyst used with triethoxysilane (B36694) has been shown to be highly chemoselective for the reduction of nitro groups in the presence of esters, ketones, and other reactive groups. nih.govrsc.org

Another approach employs a nanocomposite catalyst, such as Fe₃O₄-MWCNTs@PEI-Ag, which effectively reduces aromatic nitro compounds in aqueous solutions at ambient temperatures. nih.govrsc.org This system has demonstrated high selectivity for the nitro group. For the model substrate 4-nitroaniline, optimal reduction was achieved at a neutral pH. nih.gov Rhenium-based catalysts, like PhMe₂SiH/ReIO₂(PPh₃)₂, have also been reported to efficiently reduce aromatic nitro compounds in the presence of a wide array of functional groups, including esters and amides. capes.gov.br These methodologies offer viable strategies for the selective reduction of this compound, should other sensitive functional groups be incorporated into its structure.

Table 2: Chemoselective Reduction Systems for Aromatic Nitro Compounds

| Catalyst System | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Amine-bis(phenolate) iron(III) | Triethoxysilane | High chemoselectivity over ketones, esters, amides | nih.govrsc.org |

| Fe₃O₄-MWCNTs@PEI-Ag | Sodium borohydride | Works in aqueous solution at room temperature | nih.govrsc.org |

| PhMe₂SiH/ReIO₂(PPh₃)₂ | Phenylmethylsilane | Tolerates a wide range of functional groups | capes.gov.br |

Reactions Involving the Amino Functionality

The diamine product, 2-(methoxymethyl)benzene-1,4-diamine, possesses two amino groups with differing reactivity, which can be exploited for further synthetic modifications.

Acylation and Alkylation Reactions

The amino groups of 2-(methoxymethyl)benzene-1,4-diamine can undergo standard acylation reactions with reagents like acetic anhydride (B1165640) or acyl chlorides to form the corresponding amides. In a related compound, 2,4-diaminoanisole, acylation with acetic anhydride in an aqueous solution has been shown to produce 3-amino-4-methoxyacetanilide. rutgers.edu This suggests that selective acylation of the more reactive amino group (para to the methoxymethyl group) in 2-(methoxymethyl)benzene-1,4-diamine is feasible.

Alkylation of the amino groups is also a potential transformation. Friedel-Crafts alkylation is a common method for introducing alkyl groups to aromatic rings, and similar principles can be applied to the N-alkylation of anilines, though this is less common for primary anilines due to polyalkylation. The alkylation of the aromatic ring itself is also a consideration. For example, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol proceeds to give the di-substituted product, 1,4-di-tert-butyl-2,5-dimethoxybenzene. nih.govyoutube.com This highlights the activating nature of the methoxy (B1213986) (and by extension, methoxymethyl) group, which could lead to C-alkylation in addition to or instead of N-alkylation under certain conditions.

Diazotization and Coupling Reactions

The primary amino groups of 2-(methoxymethyl)benzene-1,4-diamine can be converted to diazonium salts upon reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. These diazonium salts are versatile intermediates that can undergo a variety of coupling reactions to form azo compounds, which are important as dyes. For instance, the diazotization of 4-amino-3-nitrobenzaldehyde (B1281796) followed by a coupling reaction is a known synthetic route. nih.gov

However, the presence of two adjacent amino groups (or amino groups in an ortho or para relationship) can lead to intramolecular reactions. For example, the diazotization of 1,2-diaminobenzene can lead to the formation of benzotriazole. stackexchange.com Given the 1,4-disposition of the amino groups in 2-(methoxymethyl)benzene-1,4-diamine, the formation of a stable six-membered ring through intramolecular cyclization is less likely, and thus bis-diazotization followed by coupling reactions should be possible under controlled conditions.

Modifications and Reactivity of the Methoxymethyl Group

The methoxymethyl group (MOM) is generally considered a stable ether linkage. However, it can be cleaved or transformed under specific conditions. Aromatic methoxymethyl ethers can be converted to silyl (B83357) ethers and subsequently deprotected to the corresponding phenols upon treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl, followed by hydrolysis. acs.org Interestingly, the presence of a deactivating group, such as a nitro group, on the aromatic ring can make this transformation more difficult, requiring longer reaction times and heating. acs.org This suggests that the methoxymethyl group in this compound would be relatively stable under many reaction conditions but could be cleaved if desired, particularly after the reduction of the nitro group. The use of triethylsilyl triflate (TESOTf) can lead to the direct conversion of aromatic MOM ethers to triethylsilyl (TES) ethers. acs.org The methoxymethyl group can also act as a protecting group for hydroxyl or amino functionalities. youtube.com

Ether Cleavage and Functional Group Interconversion

The methoxymethyl group in this compound contains an ether linkage that can be cleaved under strongly acidic conditions. masterorganicchemistry.com This reaction is a fundamental functional group interconversion that transforms the ether into an alcohol or an alkyl halide, thereby opening up new avenues for further synthetic modifications.

The cleavage of ethers with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) is a well-established transformation. libretexts.org For primary ethers, such as the methoxymethyl group in the title compound, the reaction typically proceeds through an S_N2 mechanism. masterorganicchemistry.com The process begins with the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). Subsequently, the halide anion (e.g., Br⁻) acts as a nucleophile and attacks the methylene (B1212753) carbon, displacing the methanol and forming a halomethyl group.

If the reaction is performed with an excess of the hydrogen halide, the initially formed alcohol (in this case, methanol) can be further converted into the corresponding alkyl halide. libretexts.org The resulting 2-(bromomethyl)-4-nitroaniline is a valuable intermediate, as the bromomethyl group is a reactive electrophile that can participate in various subsequent nucleophilic substitution reactions. For instance, it can be converted to hydroxymethyl, cyanomethyl, or aminomethyl derivatives, significantly diversifying the available synthetic pathways.

General conditions for such ether cleavages often involve refluxing the substrate with a concentrated aqueous solution of the acid (e.g., 48% HBr), sometimes in the presence of a co-solvent like acetic acid. researchgate.net

Table 1: Expected Products of Ether Cleavage and Subsequent Interconversion

| Starting Material | Reagent(s) | Expected Major Product(s) | Reaction Type |

| This compound | HBr (conc.), heat | 2-(Bromomethyl)-4-nitroaniline, Methanol | S_N2 Ether Cleavage |

| This compound | HI (conc.), heat | 2-(Iodomethyl)-4-nitroaniline, Methanol | S_N2 Ether Cleavage |

| 2-(Bromomethyl)-4-nitroaniline | H₂O, weak base | 2-(Hydroxymethyl)-4-nitroaniline | Nucleophilic Substitution |

| 2-(Bromomethyl)-4-nitroaniline | NaCN | 2-(Cyanomethyl)-4-nitroaniline | Nucleophilic Substitution |

Reactions at the Methylene Bridge within the Methoxymethyl Group

The methylene bridge (-CH₂-) of the methoxymethyl group is strategically positioned ortho to the aniline's amino group. This arrangement makes it a key participant in intramolecular cyclization reactions, particularly following the transformation of one of the adjacent functional groups. A significant pathway involves the reductive cyclization of the nitro group, which initiates a cascade of reactions leading to the formation of heterocyclic systems.

Research on various o-nitroanilines has demonstrated that the nitro group can be reduced to a nitroso, hydroxylamine, or amino group, which can then react with a neighboring electrophilic center. pcbiochemres.comresearchgate.net In the case of this compound, electrochemical methods or chemical reductants can trigger a tandem process. rsc.org This process typically involves:

Reduction of the 4-nitro group to an amino group, yielding a diamine intermediate.

Intramolecular cyclization involving the newly formed amino group and the adjacent methoxymethyl group. This step often requires the activation or transformation of the methylene bridge.

An electrochemically driven reductive cyclization provides a relevant model. rsc.org In such a process, the reduction of the nitro group is followed by an intramolecular C(sp³)–H amination. This suggests that the methylene bridge can be directly involved in forming a new carbon-nitrogen bond, leading to a fused heterocyclic ring system. For this compound, a plausible pathway after nitro group reduction would be an intramolecular condensation between the newly formed aniline (B41778) and the methoxymethyl group (which may first eliminate methanol to form a reactive intermediate), to yield a benzimidazole (B57391) derivative.

Table 2: Plausible Reductive Cyclization of this compound

| Starting Material | Reagent(s)/Conditions | Plausible Intermediate | Final Product | Reaction Type |

| This compound | Zn/NaHSO₃, H₂O, 100°C | 2-(Methoxymethyl)benzene-1,4-diamine | 6-Methoxy-1H-benzimidazole | Reductive Cyclization/Condensation |

| This compound | Electrochemical reduction | 2-(Methoxymethyl)benzene-1,4-diamine | 6-Methoxy-1H-benzimidazole | Electrosynthesis/Reductive Cyclization |

These reactions highlight the synthetic potential of the methylene bridge, not as a passive linker, but as an active participant in forming complex molecular architectures.

Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (S_NAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is generally unfavorable for electron-rich aromatic systems like benzene (B151609). However, the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), can significantly activate the ring towards nucleophilic attack. masterorganicchemistry.com

The activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. libretexts.org This positioning allows the negative charge of the intermediate, known as a Meisenheimer complex, to be delocalized onto the electron-withdrawing group through resonance, thereby stabilizing it. libretexts.org

In this compound, the nitro group is para to the amino group and meta to the methoxymethyl group. The molecule itself does not possess a conventional leaving group (like a halide) on the aromatic ring. Therefore, it is not primed for a direct S_NAr reaction under standard conditions.

However, the principles of S_NAr are crucial for understanding its potential reactivity if it were modified. For instance, if a leaving group (e.g., Cl, Br) were introduced at the position ortho to the nitro group (position 3) or ortho to the amino group while being para to the nitro group (an isomeric consideration), the molecule would become highly susceptible to nucleophilic attack. The reaction would proceed via the addition-elimination mechanism, forming a stabilized Meisenheimer complex before expelling the leaving group. libretexts.org

Although direct S_NAr on the parent molecule is not typical, related transformations are known. In some cases, a nitro group itself can be displaced by a strong nucleophile, particularly in highly activated systems or under forcing conditions. Furthermore, the synthesis of certain heterocyclic compounds from nitroanilines can proceed through mechanisms that share features with S_NAr, where an intramolecular nucleophile attacks the aromatic ring. researchgate.net

Role of 2 Methoxymethyl 4 Nitroaniline in Complex Molecule Synthesis

Building Block in Heterocyclic Ring Formation

The presence of both an amino group and a nitro group on the benzene (B151609) ring, ortho and para to a methoxymethyl group, respectively, makes 2-(Methoxymethyl)-4-nitroaniline a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The nitro group can be readily reduced to a second amino group, creating an o-phenylenediamine (B120857) derivative, a crucial intermediate for building fused heterocyclic rings.

While direct cyclization of this compound to form indoles is not a commonly cited pathway, its structural motifs are relevant to established indole (B1671886) synthesis strategies. For instance, the Leimgruber-Batcho indole synthesis utilizes nitrotoluenes as precursors. This method involves the formation of an enamine from the nitrotoluene, followed by reductive cyclization to yield the indole ring. orgsyn.org Similarly, the Reissert indole synthesis employs the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an intermediate that is then reductively cyclized. orgsyn.org

Although not a direct precursor, derivatives of this compound could theoretically be employed in analogous synthetic routes. The core structure is present in various indole derivatives that have been synthesized for their potential biological activities, such as novel N-methylsulfonyl-indole derivatives investigated for their anti-inflammatory properties. nih.gov

A significant application of aniline (B41778) derivatives is in the synthesis of quinoxalines. The classical method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov this compound can be readily converted to its corresponding o-phenylenediamine derivative through the reduction of the nitro group. This diamine can then react with various diketones to produce a diverse range of substituted quinoxalines.

Recent advancements in synthetic methodologies have focused on more environmentally friendly and efficient processes. One-pot syntheses of quinoxalines from 2-nitroanilines and vicinal diols have been developed using iron catalysts for transfer hydrogenative condensation. researchgate.net This approach avoids the pre-reduction of the nitro group, streamlining the synthetic process.

Intermediate in the Construction of Advanced Organic Scaffolds

The chemical reactivity of this compound makes it a valuable intermediate for constructing more complex organic scaffolds. Its aromatic ring can undergo various electrophilic substitution reactions, and the amino and methoxymethyl groups can be chemically modified to introduce new functionalities.

The synthesis of this compound itself is typically achieved through a multi-step process starting from 2-methoxyaniline. This involves acylation to protect the amino group, followed by nitration and subsequent hydrolysis to yield the final product. patsnap.com This process highlights the compound's role as a stable intermediate that can be produced in high yield and purity. patsnap.com

Derivatization for Advanced Materials Precursors (e.g., dye intermediates)

This compound and its isomers are important intermediates in the manufacturing of dyes and pigments. chemicalbook.comjayfinechem.com For example, the related compound 2-methoxy-4-nitroaniline (B147289) is a precursor to the commercial Pigment Yellow 74. wikipedia.org These nitroaniline derivatives are used to produce azo dyes, which are a major class of colorants. jayfinechem.com The synthesis of these dyes typically involves the diazotization of the aniline derivative, followed by coupling with a suitable aromatic compound.

The methoxy (B1213986) and nitro groups on the aniline ring influence the color and properties of the resulting dyes. The specific substitution pattern of this compound can be leveraged to create dyes with desired characteristics for applications in textiles, inks, and pigments. jayfinechem.comresearchgate.net

Chiral Pool Derivatization and Stereoselective Synthesis from Related Precursors

While direct applications of this compound in chiral pool derivatization are not extensively documented, the broader class of aminoaryl derivatives is crucial in stereoselective synthesis. Chiral auxiliaries and catalysts derived from amino compounds are widely used to control the stereochemical outcome of chemical reactions.

For example, the stereoselective synthesis of various amino acids and alkaloids often employs chiral starting materials or catalysts. elsevierpure.com Methodologies such as the diastereoselective alkylation of isoserine derivatives and the addition of organolithium compounds to N-tert-butanesulfinyl aldimines demonstrate the importance of chiral amine derivatives in constructing stereochemically defined molecules. nih.govnih.gov While not a direct example, these principles could be extended to chiral derivatives of this compound for the synthesis of enantiomerically pure complex molecules.

Advanced Spectroscopic and Structural Elucidation of 2 Methoxymethyl 4 Nitroaniline and Its Derivatives

Crystallographic Analysis Techniques

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise molecular geometry of crystalline compounds. For 2-methoxy-4-nitroaniline (B147289), SCXRD analysis has revealed that it crystallizes in the monoclinic crystal system. researchgate.net This technique provides unambiguous confirmation of the compound's structural formula and the spatial orientation of its functional groups. researchgate.net

A study on a derivative, N-(4-methoxy-2-nitrophenyl)acetamide, which was synthesized from 4-methoxy-2-nitroaniline (B140478), showed it also crystallizes in the monoclinic system with the P21/n space group. nih.gov In this derivative, the methoxy (B1213986) group is nearly coplanar with the phenyl ring, while the nitro and acetamido groups are twisted out of the plane. nih.gov This detailed structural information is vital for understanding the electronic and steric effects of the substituents.

Table 1: Selected Crystallographic Data for 2-Methoxy-4-nitroaniline and a Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| 2-Methoxy-4-nitroaniline | Monoclinic | P21/c | 13.11 | 6.55 | 7.14 | 90 |

| N-(4-Methoxy-2-nitrophenyl)acetamide | Monoclinic | P21/n | 14.8713 | 8.2433 | 14.8713 | 90.789 |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. The PXRD pattern of a synthesized 2-methoxy-4-nitroaniline single crystal confirmed its crystallinity. researchgate.netresearchgate.net The positions and intensities of the peaks in the PXRD pattern are characteristic of the crystalline phase and can be used to identify the compound and assess its purity. For instance, the PXRD analysis of 4-methyl-2-nitroaniline, a related isomer, helped in confirming its monoclinic crystal system and determining the lattice parameters. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 2-methoxy-4-nitroaniline, ¹H and ¹³C NMR spectra provide key data for structural confirmation. chemicalbook.comchemicalbook.com The chemical shifts of the protons and carbons in the aromatic ring, as well as those of the methoxy and amine groups, are diagnostic.

Table 2: ¹H and ¹³C NMR Spectral Data for 2-Methoxy-4-nitroaniline

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~7.6 | d | Aromatic H |

| ~7.4 | d | Aromatic H | |

| ~6.8 | dd | Aromatic H | |

| ~3.9 | s | -OCH₃ | |

| ~4.8 | br s | -NH₂ | |

| ¹³C NMR | ~150 | C-O | |

| ~141 | C-NO₂ | ||

| ~125 | Aromatic C-H | ||

| ~118 | Aromatic C-H | ||

| ~114 | Aromatic C-H | ||

| ~113 | C-NH₂ |

Note: The specific assignments of aromatic protons and carbons require more detailed 2D NMR analysis. The data presented is a compilation from available spectral data. chemicalbook.comchemicalbook.comrsc.org

While one-dimensional (1D) NMR spectra provide fundamental information, multi-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous structural assignment, especially for complex molecules and their derivatives. These techniques would allow for the precise assignment of all proton and carbon signals in 2-methoxy-4-nitroaniline by revealing correlations between neighboring protons (COSY) and between protons and their directly attached or long-range coupled carbons (HSQC and HMBC, respectively). While specific studies employing these techniques for the parent compound were not identified in the search, their application is a standard and crucial step in the structural elucidation of such molecules. For instance, in derivatives like N-(2,3-dimethoxybenzyl)-2-methyl-4-nitroaniline, NMR is used for structural confirmation. spectrabase.com

Vibrational Spectroscopy Methods

Vibrational spectroscopy, including FTIR, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds.

The FTIR spectrum of 2-methoxy-4-nitroaniline displays characteristic absorption bands corresponding to its various functional groups. chemicalbook.comwikipedia.org These vibrational signatures are useful for confirming the presence of these groups and for studying intermolecular interactions, such as hydrogen bonding. The analysis of the FTIR spectrum of 2-methoxy-4-nitroaniline reveals key vibrational frequencies. researchgate.net Similar analyses have been conducted on related compounds like 4-methoxy-2-nitroaniline and 2,6-dibromo-4-nitroaniline (B165464) to understand the influence of substituent positioning and type on the vibrational modes. researchgate.netnih.gov

Table 3: Key FTIR Vibrational Frequencies and Assignments for 2-Methoxy-4-nitroaniline

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3480 | N-H Asymmetric Stretching |

| ~3370 | N-H Symmetric Stretching |

| ~2950 | C-H Stretching (Aromatic) |

| ~2840 | C-H Stretching (Methoxy) |

| ~1630 | N-H Bending |

| ~1580 | C=C Aromatic Ring Stretching |

| ~1510 | NO₂ Asymmetric Stretching |

| ~1330 | NO₂ Symmetric Stretching |

| ~1250 | C-O-C Asymmetric Stretching |

Note: The data is compiled from available spectral information. chemicalbook.comwikipedia.orgresearchgate.net

Raman Spectroscopy

Raman spectroscopy, a non-destructive technique that provides insights into molecular vibrations, has been employed to study 2-(methoxymethyl)-4-nitroaniline. The FT-Raman spectrum of 2-methoxy-4-nitroaniline has been recorded and analyzed to identify the various functional groups and vibrational modes present in the molecule. researchgate.netresearchgate.net

In a study of the related compound, 2-methoxy-4-nitroaniline (2M4NA), the FT-Raman spectrum was recorded in the region of 3500–100 cm⁻¹. scholarsresearchlibrary.com The vibrational analysis was performed based on the characteristic vibrations of the methoxy, nitro, and amino groups. scholarsresearchlibrary.com For aromatic compounds like this, C=C stretching vibrations are typically observed in the 1430-1650 cm⁻¹ range. naturalspublishing.com The nitro group's asymmetric and symmetric stretching vibrations are expected between 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. naturalspublishing.com The formation of intermolecular interactions, such as hydrogen bonds, can cause shifts in the vibrational frequencies observed in the Raman spectra. americanpharmaceuticalreview.com

For a comprehensive analysis, computational methods are often used in conjunction with experimental data. Density Functional Theory (DFT) calculations, for instance, can predict vibrational frequencies, which are then compared with the experimental FT-Raman values. scholarsresearchlibrary.comnih.gov This combined approach allows for a more definitive assignment of the observed vibrational modes. scholarsresearchlibrary.comnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds by analyzing their fragmentation patterns. The electron ionization mass spectrum of 2-methoxy-4-nitroaniline has been documented in the NIST WebBook, providing valuable data on its fragmentation. nist.gov The molecular weight of 2-methoxy-4-nitroaniline is 168.15 g/mol . chemicalbook.comnih.gov

In the mass spectrometry of nitro compounds, characteristic fragmentation patterns are observed. For aromatic nitro compounds, peaks corresponding to the loss of a nitrosonium ion (NO⁺, m/z 30) and a nitronium ion (NO₂⁺, m/z 46) are common. youtube.com When a nitro group is lost from an aromatic compound, the remaining fragment can produce a peak at m/z 77, corresponding to the phenyl cation, which can further fragment by losing acetylene (B1199291) (C₂H₂), resulting in a peak at m/z 51. youtube.com

The study of the metabolism of 2-methoxy-4-nitroaniline in rats and mice utilized mass spectrometry to identify metabolites. nih.gov The major metabolic pathway was found to be hydroxylation of the phenyl ring, leading to the formation of 6-hydroxy MNA, which was then detected as its sulfate (B86663) and glucuronide conjugates. nih.gov This demonstrates the utility of mass spectrometry in not only confirming the molecular weight but also in understanding the metabolic fate of the compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis provides insights into how molecules are packed in a solid state. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and the analysis of this surface reveals the nature and extent of different intermolecular contacts. nih.govscirp.orgresearchgate.net

Key features of Hirshfeld surface analysis include:

dnorm surfaces: These surfaces are colored to indicate intermolecular contacts that are shorter or longer than the van der Waals radii. Red spots on the dnorm surface highlight close contacts, which are often associated with hydrogen bonds. nih.govmdpi.commdpi.com

For derivatives of this compound, Hirshfeld surface analysis can reveal the importance of various interactions, such as:

H···O/O···H interactions: These are typically significant, indicating the presence of hydrogen bonding. nih.govresearchgate.netresearchgate.net

C···H/H···C interactions: These represent van der Waals forces. nih.govresearchgate.net

N···H/H···N interactions: These can also play a role in the crystal packing. nih.govresearchgate.net

By analyzing these interactions, a detailed understanding of the forces governing the crystal structure can be obtained. nih.gov

Scanning Electron Microscopy (SEM) for Surface Morphology Studies

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface of a sample, revealing its morphology and topography. tescan-analytics.comtescan-analytics.com SEM is a versatile tool used across various scientific fields to study the three-dimensional structure of materials at the nanometer scale. tescan-analytics.comnih.gov

The principle of SEM involves scanning a focused beam of electrons across the sample's surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons and backscattered electrons, which are used to form an image of the surface. tescan-analytics.com Even insulating materials can be observed with SEM after being coated with a conductive material. tescan-analytics.com

In the context of this compound and its derivatives, SEM can be used to study the morphology of crystalline powders. researchgate.net This information is valuable for understanding the physical properties of the material and how it might behave in various applications. For instance, the shape and size of crystals can influence factors like dissolution rate and bioavailability in pharmaceutical applications.

Computational Spectroscopic Prediction and Correlation

Computational chemistry plays a crucial role in modern spectroscopic analysis. Methods like Density Functional Theory (DFT) are used to predict spectroscopic properties, which can then be correlated with experimental data to provide a more detailed understanding of molecular structure and behavior. scholarsresearchlibrary.commdpi.com

For this compound and its derivatives, computational methods can be used to:

Predict vibrational frequencies: DFT calculations can be used to compute the infrared and Raman spectra of a molecule. scholarsresearchlibrary.comnih.gov These calculated spectra can then be compared with experimental spectra to aid in the assignment of vibrational modes. scholarsresearchlibrary.comnih.gov

Simulate NMR spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predicted shifts can be compared with experimental data to confirm the structure of the compound.

Investigate electronic properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule, providing insights into its electronic transitions. researchgate.netmdpi.com

The correlation between computational predictions and experimental results is a powerful tool for the structural elucidation of complex organic molecules. mdpi.com

Compound Names

| Compound Name |

| This compound |

| 2-Methoxy-4-nitroaniline |

| 6-hydroxy MNA |

| Acetylene |

| Phenyl cation |

Interactive Data Table: Spectroscopic and Structural Properties

| Property | Technique | Key Findings | References |

| Vibrational Modes | Raman Spectroscopy | Identification of functional group vibrations (methoxy, nitro, amino). Comparison with DFT calculations for accurate assignments. | researchgate.netresearchgate.netscholarsresearchlibrary.comnaturalspublishing.comamericanpharmaceuticalreview.comnih.gov |

| Molecular Mass | Mass Spectrometry | Molecular weight determined to be 168.15 g/mol . | nist.govchemicalbook.comnih.gov |

| Fragmentation Pattern | Mass Spectrometry | Characteristic losses of NO⁺ and NO₂⁺. Identification of metabolic products like 6-hydroxy MNA. | youtube.comnih.gov |

| Intermolecular Interactions | Hirshfeld Surface Analysis | Dominated by H···O, H···H, C···H, and N···H contacts, indicating significant hydrogen bonding and van der Waals forces. | nih.govscirp.orgresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.net |

| Surface Morphology | Scanning Electron Microscopy (SEM) | Provides high-resolution images of the crystalline surface, revealing its topography and structure. | tescan-analytics.comtescan-analytics.comnih.govresearchgate.net |

| Computational Prediction | DFT, GIAO, TD-DFT | Prediction of Raman, IR, NMR, and UV-Vis spectra to correlate with and support experimental data. | scholarsresearchlibrary.comnih.govresearchgate.netmdpi.comresearchgate.netmdpi.com |

Computational Chemistry and Theoretical Investigations of 2 Methoxymethyl 4 Nitroaniline

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analyses are fundamental to understanding the intrinsic properties of a molecule. For 2-(methoxymethyl)-4-nitroaniline, these methods reveal insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the ground state geometries of molecules like this compound. aps.orgarxiv.org In a study on 2-methoxy-4-nitroaniline (B147289), DFT calculations at the B3LYP/6-311G(d,p) and B3PW91/6-311G(d,p) levels of theory were performed to fully relax the potential energy surface and determine the optimized geometry. scispace.com The molecule belongs to the C_s point group and possesses 54 normal modes of fundamental vibrations. scispace.com

The optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional structure. For the related compound, 4-methoxy-2-nitroaniline (B140478), DFT calculations with the B3LYP/6-31G(d,p) basis set have also been used to determine its optimized geometry. nih.gov These calculations reveal the presence of intramolecular hydrogen bonding in such systems. nih.gov

Table 1: Selected Optimized Geometrical Parameters of 2-methoxy-4-nitroaniline (Theoretical)

| Parameter | Bond/Angle | HF/6-311G(d,p) | B3LYP/6-311G(d,p) | B3PW91/6-311G(d,p) |

| Bond Length (Å) | C1-C2 | 1.403 | 1.416 | 1.413 |

| C2-N8 | 1.428 | 1.442 | 1.440 | |

| C4-N7 | 1.451 | 1.468 | 1.466 | |

| Bond Angle (°) | C1-C2-C3 | 119.5 | 119.8 | 119.8 |

| C2-C1-C6 | 120.8 | 120.5 | 120.5 | |

| C3-C4-C5 | 121.2 | 121.4 | 121.4 | |

| Dihedral Angle (°) | C6-C1-C2-C3 | 0.0 | 0.0 | 0.0 |

| C1-C2-C3-C4 | 0.0 | 0.0 | 0.0 |

Note: Data adapted from a study on 2-methoxy-4-nitroaniline. The atom numbering may not directly correspond to this compound but provides insight into a closely related structure.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

For molecules like 2-nitroaniline (B44862) and its derivatives, the HOMO is primarily located on the benzene (B151609) ring and the amino group, while the LUMO is concentrated on the nitro group. nih.gov This distribution indicates that the amino group acts as an electron donor and the nitro group as an electron acceptor. The introduction of a methoxy (B1213986) group, as in 4-methoxy-2-nitroaniline, can influence the HOMO and LUMO energy levels. nih.gov Studies on 2-methoxy-4-nitroaniline have also involved HOMO-LUMO analysis. scispace.comresearchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for Related Nitroaniline Derivatives

| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Nitroaniline | B3LYP/6-31G(d,p) | -6.34 | -2.21 | 4.13 |

| 4-Methoxy-2-nitroaniline | B3LYP/6-31G(d,p) | -5.98 | -2.09 | 3.89 |

Note: Data adapted from a study on 2-nitroaniline and 4-methoxy-2-nitroaniline, providing insights applicable to this compound. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. mdpi.com This involves identifying transition states and intermediates to understand the pathways of chemical transformations. researchgate.net For instance, in the synthesis of 4-methoxy-2-nitroaniline, a continuous flow reactor is utilized for acetylation, nitration, and hydrolysis reactions. google.com Computational modeling can provide insights into the energetics of these steps.

While specific computational studies on the reaction mechanisms of this compound were not found, research on analogous systems, such as the reaction of 4-methyl aniline (B41778) with OH radicals, demonstrates the utility of these methods. mdpi.com Such studies can determine the most favorable reaction pathways and predict reaction rate constants.

Conformational Analysis of the Methoxymethyl Moiety

Studies on aromatic methoxy groups have shown that their orientation relative to the aromatic ring can affect properties like NMR chemical shifts. researchgate.net The rotation of the methoxy group can lead to different stable conformations. For example, in some aromatic ethers, a planar conformation where the methoxy group lies in the plane of the aromatic ring is the most stable. colostate.edu However, steric interactions with adjacent substituents can force the methoxy group out of the plane. researchgate.net A systematic conformational study of aliphatic omega-methoxy methyl esters also highlights the preference for specific coiled or extended conformations depending on the chain length. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. eurekaselect.comdergipark.org.tr While specific QSAR models for this compound were not identified, studies on analogous nitroaromatic compounds are informative.

QSAR analyses have been conducted on nitrobenzene (B124822) derivatives to model their toxicity, using molecular descriptors such as hyperpolarizability and conductor-like screening model (COSMO) area. dergipark.org.tr Similarly, QSAR studies on nitrofuran derivatives have been used to investigate their antitubercular activities. aimspress.com These models help in understanding the structural features that are important for a particular activity and can be used to predict the properties of new compounds. nih.govresearchgate.net

Solvent Effects on Reaction Thermodynamics and Kinetics

The solvent in which a reaction is carried out can significantly influence its thermodynamics and kinetics. Computational models can be used to study these solvent effects. For instance, the solubility of 2-methoxy-4-nitroaniline has been measured in various monosolvents, and the thermodynamic functions of the dissolution process have been calculated. researchgate.net

Furthermore, studies on related molecules like p-nitroaniline have used hybrid quantum mechanics/molecular mechanics (QM/MM) methods to investigate the effect of different solvents on its electronic transitions. researchgate.net These studies can accurately predict solvatochromic shifts, which are changes in the absorption spectrum of a molecule due to the solvent. researchgate.net Understanding these effects is crucial for optimizing reaction conditions and for interpreting experimental data obtained in solution.

Future Research Directions and Innovations in 2 Methoxymethyl 4 Nitroaniline Chemistry

Development of Highly Efficient and Selective Synthetic Routes

The practical utility of 2-(Methoxymethyl)-4-nitroaniline is fundamentally linked to the availability of efficient and selective methods for its synthesis. Current patented methods provide a foundation, but significant opportunities exist for innovation in this area. google.com One documented approach involves the synthesis of 1,4-diamino-2-methoxymethyl-benzene, which uses 2-methoxymethyl-4-nitroaniline as a key intermediate. This process starts from 2-methoxymethyl-4-nitrophenol, which is reacted with a haloacetamide. The resulting product then undergoes rearrangement to yield 2-methoxymethyl-4-nitroaniline, which is subsequently hydrogenated. google.com Another relevant patent describes the synthesis of a precursor, 4-nitro-2-methoxymethyl-chlorobenzene, which could potentially be converted to the target aniline (B41778). google.com

Future research will likely focus on overcoming the limitations of these multi-step sequences, aiming for higher yields, reduced waste, and improved operational simplicity. Key areas for development include:

Green Chemistry Approaches: The development of more environmentally benign synthetic routes is a paramount goal. Future work could explore the use of greener solvents, catalysts, and reaction conditions. This includes investigating solid acid catalysts to replace corrosive liquid acids used in nitration steps, a common strategy in the synthesis of related nitroanilines. magritek.comazom.com

Catalytic C-H Amination: A more ambitious and innovative approach would be the direct C-H amination of a suitable methoxymethyl-nitrobenzene precursor. While challenging, the direct introduction of the amino group would represent a significant step-change in efficiency, aligning with the principles of atom economy.

Biocatalysis: The use of enzymes, such as nitroreductases or aminotransferases, could offer highly selective and environmentally friendly pathways. Research into engineering enzymes for the specific transformation of functionalized nitroaromatics could provide a novel and sustainable synthetic route.

| Synthetic Strategy | Potential Starting Material | Key Transformation | Anticipated Advantages | Future Research Focus |

|---|---|---|---|---|

| Classical Multi-step Synthesis | 2-Chlorobenzyl chloride google.com | Nitration, Methoxylation, Amination | Based on established reactions | Improving yields, reducing steps |

| Rearrangement Reaction | 2-Methoxymethyl-4-nitrophenol google.com | Reaction with haloacetamide, rearrangement | Utilizes a novel transformation | Optimizing rearrangement conditions |

| Continuous Flow Chemistry | (Methoxymethyl)aniline | Flow-based acetylation, nitration, hydrolysis google.com | High selectivity, safety, scalability | Developing and optimizing flow protocols |

| Direct C-H Amination | 1-(Methoxymethyl)-3-nitrobenzene | Catalytic C-H activation and amination | High atom economy, shorter route | Discovery of suitable catalyst systems |

Exploration of Novel Reactivity Patterns and Synthetic Applications

The unique arrangement of the amino, nitro, and methoxymethyl groups in this compound suggests a rich and underexplored reactivity profile. Future research should aim to systematically investigate the chemical behavior of this molecule, unlocking its potential as a versatile synthetic intermediate.

Selective Functional Group Transformations: A primary area of investigation will be the selective transformation of the amino and nitro groups. The reduction of the nitro group to a second amine function would yield 2-(methoxymethyl)benzene-1,4-diamine (B1243227), a valuable monomer for high-performance polymers or a precursor for complex heterocyclic systems. researchgate.net Conversely, diazotization of the primary amine would generate a reactive diazonium salt, a cornerstone of azo dye synthesis and various cross-coupling reactions. researchgate.netatbuftejoste.com.ng

Reactivity of the Methoxymethyl Group: The methoxymethyl substituent is not merely a passive group. It could be a handle for further synthetic elaboration. For instance, ether cleavage could unmask a hydroxymethyl group, providing a new site for esterification, etherification, or oxidation.

Ortho-Lithiation and Directed Metalation: The methoxymethyl and amino groups could serve as directing groups for ortho-lithiation, enabling the selective functionalization of the aromatic ring at the C3 position. This would provide a powerful tool for creating highly substituted and complex aniline derivatives.

Cyclization Reactions: The proximate relationship between the amino and methoxymethyl groups could be exploited in cyclization reactions to form novel heterocyclic scaffolds, such as benzoxazines or other nitrogen- and oxygen-containing ring systems. Similar strategies have been employed with other o-substituted nitroanilines. rsc.org

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. The multifunctional nature of this compound makes it an ideal candidate for integration into such processes.

Future research could design novel cascade sequences where the different functional groups of this compound react in a pre-programmed order. For example, a reaction could be initiated at the amino group, followed by an intramolecular cyclization involving the methoxymethyl substituent, and concluding with a transformation of the nitro group. The nitro group itself can play a "chameleonic" role in cascade reactions, acting first as an electron-withdrawing group and later as a nucleophile or leaving group. nih.gov

Similarly, its application in MCRs, such as the Ugi or Passerini reactions, could be explored. The amino group could serve as the amine component, leading to the rapid assembly of complex, peptidomimetic structures or other libraries of compounds for screening in drug discovery and materials science. The development of aniline-promoted cascade reactions has shown the utility of these compounds in generating molecular diversity. nih.gov

Advanced Applications in Fine Chemical and Materials Synthesis

The true potential of this compound will be realized through its application in the synthesis of high-value products. Based on the known applications of related nitroanilines, several promising avenues for future research can be identified. globalgrowthinsights.comchemiis.com

Novel Dyes and Pigments: Nitroanilines are fundamental precursors to a vast array of azo dyes. researchgate.netatbuftejoste.com.ng Future work should focus on using this compound as a diazo component to create new colorants. The methoxymethyl group could be leveraged to fine-tune key properties such as solubility, lightfastness, and color hue, potentially leading to high-performance dyes for textiles, inks, and advanced optical materials. researchgate.net

Functional Polymers: Following the reduction of its nitro group, the resulting diamine could be used as a monomer for the synthesis of polyamides, polyimides, or polyurethanes. The pendant methoxymethyl group would be incorporated into the polymer backbone, imparting unique characteristics such as improved solubility, altered thermal properties, or sites for post-polymerization modification.

Agrochemicals and Pharmaceuticals: Substituted anilines are common structural motifs in many biologically active compounds. chemiis.com The specific substitution pattern of this compound could be used as a starting point for the synthesis of novel candidates for herbicides, fungicides, or pharmaceutical agents.

Materials for Electronics: Aromatic amines and nitro compounds are known to possess interesting electronic properties. Investigations into the optical and electronic characteristics of this compound and its derivatives could reveal applications in areas such as organic light-emitting diodes (OLEDs) or nonlinear optics.

| Application Area | Derived Compound Class | Potential Innovation | Key Functional Group Utilized |

|---|---|---|---|

| Dyes & Pigments | Azo Dyes researchgate.net | Enhanced solubility and lightfastness | Amino (for diazotization) |

| High-Performance Polymers | Polyamides, Polyimides | Increased processability and functionality | Nitro (reduced to amine) |

| Fine Chemicals | Pharmaceuticals, Agrochemicals chemiis.com | Novel bioactive scaffolds | Entire molecular framework |

| Advanced Materials | Nonlinear Optical Materials | Unique electronic and optical properties | Amino and Nitro (push-pull system) |

Computational Design and Prediction of New Transformations

Computational chemistry provides powerful tools for accelerating research by predicting molecular properties and reaction outcomes. tandfonline.comumn.edu Applying these methods to this compound can guide experimental efforts and uncover novel chemical possibilities.

Future research in this domain should include:

DFT Modeling of Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule. This can help predict the most likely sites for electrophilic or nucleophilic attack, determine the acidity/basicity of the functional groups, and calculate spectroscopic properties to aid in characterization. article4pub.comarticle4pub.com

Reaction Mechanism Simulation: Computational modeling can elucidate the mechanisms of potential new reactions. By calculating transition state energies and reaction pathways, researchers can assess the feasibility of a proposed transformation before attempting it in the lab, saving time and resources. This is particularly valuable for designing complex cascade reactions. nih.gov

In Silico Design of Materials: Computational methods can be used to predict the properties of materials derived from this compound. For example, the electronic band gaps, absorption spectra, and charge transport properties of hypothetical polymers or dyes can be calculated. This allows for the in silico screening of numerous potential structures to identify the most promising candidates for synthesis.

Predictive Toxicology and Metabolism: Structure-metabolism relationship models, often built on computational descriptors, can be used to predict the likely metabolic fate and potential toxicity of new derivatives. tandfonline.comresearchgate.net This is an increasingly important consideration in the development of any new chemical intended for widespread use.

By integrating computational design with experimental synthesis, the exploration of this compound chemistry can proceed more efficiently and strategically, maximizing the potential for innovation and discovery.

Q & A

Q. Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time ~8.2 min for 4-Methoxy-2-nitroaniline .

- NMR : Confirm substitution patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, aromatic protons at δ 6.8–8.2 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 168.15 (for 4-Methoxy-2-nitroaniline) .

Advanced: What challenges arise in regioselective nitration of methoxymethyl-substituted anilines?

Q. Answer :